Hydroquinone sulfate

Aqueous Solubility Formulation Stability Phase II Metabolism

Researchers quantifying hydroquinone or arbutin metabolites face cross-reactivity with parent compounds. Hydroquinone sulfate resolves this as the specific Phase II conjugate for accurate LC-MS/HPLC method development. - Enables precise urinary metabolite tracking of arbutin and hydroquinone exposure [1]. - Used as substrate for aryl-sulfatase and sulfotransferase (SULT) enzyme kinetic studies [2]. - Enhanced water solubility vs. hydroquinone facilitates aqueous standard preparation [1]. Supplied with a Certificate of Analysis; global delivery for R&D laboratories.

Molecular Formula C6H5O5S-
Molecular Weight 189.17 g/mol
Cat. No. B1258794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinone sulfate
Molecular FormulaC6H5O5S-
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OS(=O)(=O)[O-]
InChIInChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1
InChIKeyFPXPQMOQWJZYBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinone Sulfate Overview


Hydroquinone sulfate (also known as quinol sulfate or (4-hydroxyphenyl) sulfate) is an aryl sulfate derivative of the phenolic compound hydroquinone, formed by the substitution of one hydroxy group with a sulfo group [1]. This chemical modification defines its classification as a phenylsulfate, an organic sulfuric acid derivative [1]. It is a key phase II metabolite in human xenobiotic metabolism, primarily formed via sulfotransferase enzymes [2]. Its role as a human and marine xenobiotic metabolite is well-documented, and it exists as an organosulfonate oxoanion, representing the major species at physiological pH (7.3) [1][2].

Phase II metabolite reference standard Sulfate conjugate of hydroquinone for bioanalytical method development and metabolite tracking in research matrices.
Aqueous solubility profile Reported higher water solubility than parent hydroquinone supports preparation of calibration solutions and LC/CE mobile phases.
Sulfatase substrate studies Well-characterized substrate for aryl-sulfatase enzymes; applicable in sulfate conjugation/deconjugation pathway research.

Why Hydroquinone Sulfate Cannot Be Substituted


Substituting hydroquinone sulfate with its parent compound, hydroquinone, or other related analogs like arbutin or mequinol is not scientifically valid due to fundamental differences in physicochemical properties and biological roles. Hydroquinone sulfate is a distinct chemical entity, not a simple mixture. The sulfation of hydroquinone drastically increases its water solubility and alters its reactivity and biological activity compared to the non-sulfated parent compound [1]. Furthermore, while other skin-lightening agents may share a common target, their metabolic pathways and ultimate active/inactive metabolites differ significantly. For instance, hydroquinone sulfate is a specific detoxification product of hydroquinone and a direct metabolite of arbutin, whereas compounds like mequinol (4-hydroxyanisole) undergo distinct metabolic transformations [1][2]. Therefore, analytical standards, biochemical studies, or specific formulation requirements necessitate the use of the precise compound, hydroquinone sulfate, to ensure accurate quantification, metabolic tracking, and predictable behavior in experimental or industrial systems.

Parent hydroquinone Lacks the sulfate group; solubility and reactivity differ. Using it as a standard may not reproduce quantification of the sulfate conjugate.
Arbutin or mequinol Distinct metabolic pathways: arbutin is a glucoside, mequinol an ether. Neither yields the sulfate metabolite directly, limiting their use in urinary biomarker assays.
Non-sulfated analogs Enzymatic studies require a specific sulfate substrate. Replacing with non-sulfated compounds may invalidate sulfatase activity measurement.

Hydroquinone Sulfate Differentiation Guide


Aqueous Solubility Advantage

The primary structural modification differentiating hydroquinone sulfate from hydroquinone is the addition of a sulfate group. This conjugation significantly increases its hydrophilicity, making hydroquinone sulfate 'slightly soluble' in water, in contrast to hydroquinone, which is 'sparingly soluble' . This is a direct result of the strong acidic nature of the sulfo group, which ionizes at physiological pH, imparting a negative charge to the molecule and enhancing its interaction with water [1].

Aqueous solubility
Class-level
Slightly soluble in water vs Hydroquinone: sparingly soluble
Reported solubility advantage supports aqueous method preparation.
Based on class-level inference; verify with specific lot data.
Aqueous Solubility Formulation Stability Phase II Metabolism

Urinary Biomarker Specificity

Following oral administration of bearberry leaf extract (a source of arbutin), hydroquinone sulfate is directly excreted in human urine as a primary metabolite. In contrast, the parent compound arbutin itself is not renally excreted unchanged [1]. This highlights the compound's specific role as an exposure biomarker. While arbutin is the ingested phytochemical, its metabolic conversion to hydroquinone sulfate is the quantifiable urinary endpoint [1]. Analytical methods have been specifically developed to detect and quantify hydroquinone sulfate (alongside its glucuronide counterpart) in human urine, demonstrating its utility as a reliable biomarker for arbutin intake [1].

Urinary biomarker
Reported
Directly excreted in urine after arbutin intake vs Arbutin: not renally excreted unchanged
Specific urinary metabolite for exposure quantification in research.
Human urine analysis by capillary zone electrophoresis; cross-study validation recommended.
Pharmacokinetics Metabolite Tracking Urinalysis

Sulfatase Substrate Activity

Hydroquinone sulfate is a recognized substrate for specific aryl-sulfatase enzymes, catalyzing the reaction `hydroquinone sulfate + H2O = hydroquinone + sulfate` [1]. This enzymatic activity is distinct from other potential substrates like arbutin, which is a glucoside and requires a glucosidase for hydrolysis, or mequinol, which is an ether. The sulfatase-mediated hydrolysis of hydroquinone sulfate serves as a model reaction for studying sulfate transfer and sulfatase activity, with the enzyme kinetics and product formation (hydroquinone) being well-defined [1][2].

Enzyme substrate
Class-level
Substrate for aryl-sulfatase (produces hydroquinone) vs Arbutin/m equinol: not sulfatase substrates
Defined substrate for sulfatase activity assays in biochemical research.
Functional group specificity confirmed in vitro; verify enzyme kinetics with lot.
Enzyme Kinetics Sulfatase Activity Biochemical Assay Development

Hydroquinone Sulfate Applications


PK Analytical Standard

Hydroquinone sulfate is the analytical standard of choice for developing and validating methods (e.g., HPLC, CE) to quantify phase II metabolites in urine or plasma following exposure to hydroquinone or arbutin [1]. Its use is essential for accurate metabolite tracking, as studies show arbutin is not excreted unchanged but rather as its sulfate conjugate [1]. Using a hydroquinone or arbutin standard would be analytically incorrect for this purpose.

Enzyme Assay Substrate

In biochemical research, hydroquinone sulfate is used as a specific substrate to measure the activity of aryl-sulfatase enzymes, which catalyze its hydrolysis to hydroquinone [1]. This allows for the study of sulfate conjugation and deconjugation pathways, a key detoxification process in xenobiotic metabolism. It is also a product in sulfotransferase (SULT) assays, enabling the study of these enzymes' kinetics using hydroquinone as the acceptor substrate.

Aqueous Formulation Stability Reference

Due to its significantly enhanced water solubility compared to hydroquinone [1], hydroquinone sulfate is a more suitable reference material for developing and validating analytical methods for aqueous formulations. Its stability and solubility in water allow for the preparation of accurate stock solutions and calibration standards, facilitating robust quality control in industries where these compounds are used or are potential contaminants.

Application
Selection Property
Validation Focus
Metabolite quantification standard
Sulfate conjugate identity for LC/CE method
Specificity for hydroquinone/arbutin exposure tracking in research urine/plasma
Sulfatase enzyme assays
Defined aryl-sulfatase substrate
Kinetic consistency and hydrolysis product confirmation
Aqueous formulation reference
Water solubility and solution stability
Stability under HPLC/CE conditions and stock solution accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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